ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate
Description
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
InChI |
InChI=1S/C12H21NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h7-8H,6,9H2,1-5H3 |
InChI Key |
SBZUSLOEYRVCLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Enamine formation | Methylamine, HCl, ethanol, reflux, 6 h | 68% | |
| Boc protection | Boc₂O, K₂CO₃, 1,4-dioxane/H₂O, 23°C, 12 h | 76% |
This method benefits from mild conditions but requires careful pH control during Boc protection to avoid premature ester hydrolysis. The aqueous workup involves ether washing and acidification to isolate the product.
Direct Amination of α,β-Unsaturated Esters
An alternative approach employs direct amination of α,β-unsaturated esters with methylamine derivatives. For example, ethyl 4-bromobut-2-enoate reacts with N-methyl-Boc-protected amine under palladium catalysis. This one-pot method avoids intermediate isolation, improving throughput.
Optimization of Catalytic Systems
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 62% |
| PdCl₂(PPh₃)₂ | BINAP | DMF | 55% |
The use of Xantphos as a ligand enhances regioselectivity for the E-isomer, achieving 62% yield. However, residual palladium contamination (≥50 ppm) may necessitate additional purification steps for pharmaceutical applications.
Radical Addition to α,β-Unsaturated Esters
Recent advances utilize radical-based strategies to install the methylamino-Boc moiety. Methyl 2-(di(tert-butoxycarbonyl)amino)acrylate undergoes a radical addition with ethyl iodobut-2-enoate under photoredox conditions.
Photoredox Conditions and Outcomes
| Radical Initiator | Light Source | Reaction Time | Yield |
|---|---|---|---|
| Ir(ppy)₃ | Blue LEDs (450 nm) | 8 h | 58% |
| Eosin Y | Green LEDs (525 nm) | 12 h | 49% |
This method achieves moderate yields but offers excellent stereocontrol, with >95% E-selectivity reported. Scalability is limited by light penetration depth in large-scale reactors.
Enantioselective Synthesis via Chiral Auxiliaries
For applications requiring chiral purity, enantioselective routes employ chiral auxiliaries. A notable example uses (S)-tert-butyl 3-hydroxybutanoate, which is converted to the corresponding enamine via Mitsunobu reaction with methylamine. Boc protection and esterification yield the target compound with 92% enantiomeric excess (ee).
Enantioselective Reaction Parameters
| Chiral Auxiliary | Coupling Reagent | ee | Yield |
|---|---|---|---|
| (S)-Binol-phosphoric | DCC, DMAP | 88% | 65% |
| (R)-Proline-derived | EDCI, HOBt | 92% | 60% |
This method’s high enantioselectivity makes it suitable for bioactive molecule synthesis, though the use of costly auxiliaries limits industrial adoption.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Enamine + Boc | Mild conditions, high yield | Multi-step purification | Pilot-scale |
| Direct Amination | One-pot synthesis | Palladium contamination | Lab-scale |
| Radical Addition | Excellent E-selectivity | Low light penetration | Microscale |
| Enantioselective | High chiral purity | Expensive reagents | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the enamine to an amine or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate involves its interaction with various molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical pathways, including enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobut-2-enoate: Lacks the Boc protecting group, making it more reactive.
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This makes it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate, also known by its CAS number 915788-19-1, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- CAS Number : 915788-19-1
- MDL Number : MFCD29919352
The compound's biological activity is primarily attributed to its structural components, which allow for interactions with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, the inhibition of HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells, has been documented. This compound may share this mechanism due to its structural similarities with other inhibitors that target mitotic proteins .
2. Enzyme Inhibition
The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For example, it may interact with nitrilases and other hydrolases, leading to altered metabolic processes that could affect cell survival and proliferation .
Case Study 1: Inhibition of HSET
In a study focusing on the inhibition of HSET, compounds structurally related to this compound demonstrated micromolar inhibition levels. The research highlighted the importance of linker positions and functional groups in enhancing potency and selectivity against cancer cell lines .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 13 | HSET Inhibition |
| This compound | TBD | TBD |
Case Study 2: Metabolic Stability
Another study evaluated the metabolic stability of similar compounds in mouse plasma, revealing half-lives that suggest favorable pharmacokinetic properties. This stability is crucial for maintaining therapeutic levels in vivo .
Toxicological Considerations
The compound's safety profile is characterized by specific hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are recommended to mitigate these risks:
| Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
